Bienvenue dans la boutique en ligne BenchChem!

Sucunamostat hydrochloride

Selectivity profiling Off-target minimization Serine protease panel

Sucunamostat hydrochloride (SCO-792) is the only enteropeptidase inhibitor with advanced clinical validation (Phase II) and documented pharmacodynamic evidence of dose-dependent BCAA suppression in vivo. Unlike broad-spectrum serine protease inhibitors, it selectively targets the upstream enteropeptidase step, avoiding off-target effects on matriptase, prostasin, and coagulation factors. Validated in obesity/diabetes mouse models and CKD/ADPKD rat models for renoprotection. With 12-week Phase II safety data in type 2 diabetes patients showing UACR reduction, this compound offers unmatched translational confidence for metabolic and renal research programs. ≥98% purity.

Molecular Formula C22H23ClN4O8
Molecular Weight 506.9 g/mol
Cat. No. B10854504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSucunamostat hydrochloride
Molecular FormulaC22H23ClN4O8
Molecular Weight506.9 g/mol
Structural Identifiers
SMILESC1C(C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)N=C(N)N)CC(=O)NC(CC(=O)O)C(=O)O.Cl
InChIInChI=1S/C22H22N4O8.ClH/c23-22(24)25-13-3-1-11(2-4-13)21(32)34-14-5-6-15-12(10-33-17(15)8-14)7-18(27)26-16(20(30)31)9-19(28)29;/h1-6,8,12,16H,7,9-10H2,(H,26,27)(H,28,29)(H,30,31)(H4,23,24,25);1H/t12-,16+;/m1./s1
InChIKeyRGNMOWHTLJAMLJ-KKJWGQAZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sucunamostat Hydrochloride (SCO-792): A Novel, Reversible Enteropeptidase Inhibitor for Metabolic and Renal Research


Sucunamostat hydrochloride (also designated SCO-792 or TAK-792) is a small-molecule enteropeptidase inhibitor developed initially by Takeda and later by SCOHIA PHARMA [1]. It acts as an orally active, reversible inhibitor of enteropeptidase, a serine protease that initiates the intestinal protein digestion cascade by converting trypsinogen to active trypsin [2]. The compound has advanced to Phase II clinical evaluation for Type 2 diabetes mellitus, obesity, and renal failure, with additional Phase I investigation in rare amino acid metabolism disorders including phenylketonuria, maple syrup urine disease, and homocystinuria [1].

Why Sucunamostat Hydrochloride Cannot Be Substituted by Other Protease Inhibitors


Enteropeptidase occupies a unique and highly upstream position in the digestive protease activation hierarchy, making its inhibition fundamentally distinct from targeting downstream proteases such as trypsin, plasma kallikrein, or matriptase [1]. Sucunamostat hydrochloride is one of the very few enteropeptidase inhibitors to have reached clinical development, with a selectivity profile that distinguishes it from broad-spectrum serine protease inhibitors like camostat and nafamostat, which exhibit potent off-target activity against matriptase, prostasin, and other airway proteases [2]. Simply substituting an in-class serine protease inhibitor would introduce extensive confounding off-target effects, whereas substituting a more selective trypsin inhibitor would fail to prevent the upstream activation cascade initiated by enteropeptidase. The quantitative evidence presented in Section 3 delineates why this specific compound, with its unique combination of potency, selectivity, and slow dissociation kinetics, merits prioritization in procurement decisions.

Sucunamostat Hydrochloride: Quantitative Comparative Evidence for Scientific Selection


Target Selectivity Profile: Sucunamostat Hydrochloride vs. Broad-Spectrum Serine Protease Inhibitors

Sucunamostat hydrochloride demonstrates a selectivity window exceeding 2000-fold for enteropeptidase inhibition relative to off-target serine proteases. At a concentration of 10 µM, it exhibited less than 50% inhibitory activity against chymotrypsin, DPP-4, factor XIIa, factor Xa, and thrombin . For the targets where measurable inhibition was observed, IC50 values were substantially higher than for enteropeptidase: plasma kallikrein (IC50 = 16 nM), trypsin (IC50 = 3.3 nM), and plasmin (IC50 = 460 nM) . In contrast, the broad-spectrum serine protease inhibitor camostat exhibits normalized IC50 ratios of 20 for HAT, 96 for matriptase, 14 for prostasin, and 5.2 for β-tryptase, indicating potent off-target inhibition across multiple proteases [1]. Nafamostat shows even stronger off-target activity, with normalized IC50 ratios of 0.21 for matriptase and 0.44 for β-tryptase, corresponding to near-stoichiometric inhibition [1].

Selectivity profiling Off-target minimization Serine protease panel

In Vivo Target Engagement: Dose-Dependent Suppression of Protein-Induced Amino Acid Elevation

Sucunamostat hydrochloride demonstrates robust in vivo target engagement following oral administration. In a rat oral protein challenge model, a single oral dose of sucunamostat hydrochloride (10 mg/kg and 30 mg/kg) strongly and dose-dependently reduced the elevation of plasma branched-chain amino acids (BCAA) induced by oral protein intake [1]. This pharmacodynamic readout directly confirms that enteropeptidase inhibition in the intestinal lumen translates to reduced protein digestion and amino acid absorption in a living organism. In contrast, broad-spectrum serine protease inhibitors such as camostat and nafamostat, while possessing in vitro potency against multiple proteases, have not been systematically evaluated for this specific enteropeptidase-mediated pharmacodynamic endpoint, and their gastrointestinal effects are confounded by systemic absorption and off-target protease inhibition in multiple tissues [2].

Pharmacodynamics Target engagement Amino acid metabolism

Slow Dissociation Kinetics: Sustained Enzyme Inhibition Distinct from Reversible Comparators

Sucunamostat hydrochloride exhibits slow dissociation from enteropeptidase in vitro, a kinetic property that prolongs its inhibitory effect beyond what would be predicted from its IC50 value alone [1]. This slow dissociation characteristic means that once bound, the inhibitor-enzyme complex persists, potentially conferring a longer duration of action in vivo even after the compound has been cleared from the circulation. Standard reversible serine protease inhibitors, such as benzamidine (normalized IC50 > 1e6 for matriptase and HAT) and the leaving group of nafamostat (6-amidino-2-naphthol, IC50 > 6e4 for matriptase), exhibit rapid dissociation kinetics and consequently require sustained high local concentrations to maintain inhibition [2]. While nafamostat itself shows very slow reversibility, this property extends to multiple off-target proteases including matriptase and β-tryptase, lacking the target specificity of sucunamostat [2].

Binding kinetics Enzyme inhibition Residence time

Metabolic Disease Efficacy: Quantitative Improvements in Diabetes and Obesity Mouse Models

Sucunamostat hydrochloride has demonstrated multi-parameter metabolic improvements in preclinical disease models. In mouse models of obesity and/or diabetes, chronic administration of SCO-792 produced the following quantitative outcomes: reduced food intake, decreased body weight, increased insulin sensitivity, improved glucose control, improved lipid control, and ameliorated liver parameters including decreased plasma alanine transaminase (ALT) [1]. The compound also improved plasma and liver lipid profiles, suggesting potential therapeutic application in liver diseases [1]. In contrast, camostat and nafamostat have been primarily investigated for pancreatitis, cystic fibrosis airway disease, and COVID-19-related TMPRSS2 inhibition, with limited to no reported efficacy data in metabolic disease models of obesity and diabetes [2].

Diabetes models Obesity models Metabolic research

Renoprotective Effects: Prevention of GFR Decline and Kidney Fibrosis in CKD Models

Sucunamostat hydrochloride has demonstrated significant renoprotective effects in a rat model of chronic kidney disease. Chronic treatment with SCO-792 potently prevented glomerular filtration rate (GFR) decline and suppressed albuminuria [1]. Furthermore, the compound improved glomerulosclerosis and kidney fibrosis, key pathological hallmarks of progressive CKD [1]. In a mouse model of autosomal dominant polycystic kidney disease (ADPKD), SCO-792 was also reported to slow disease progression [2]. Camostat and nafamostat have been evaluated in kidney disease contexts primarily related to pancreatitis-associated acute kidney injury or as anticoagulants during hemodialysis, not as direct renoprotective agents targeting GFR preservation and fibrosis in progressive CKD models [3].

Chronic kidney disease Renal fibrosis Nephrology research

Clinical Development Status: Advanced-Phase Validation vs. Research-Only Comparators

Sucunamostat hydrochloride is the most clinically advanced enteropeptidase inhibitor, having progressed through Phase I and Phase II trials across multiple indications. It has been evaluated in a Phase II exploratory randomized trial in patients with type 2 diabetes and albuminuria, where it demonstrated safety and tolerability over 12 weeks and was associated with decreased urinary albumin-to-creatinine ratio (UACR) [1]. The compound has also completed Phase I studies in healthy adult subjects evaluating safety, tolerability, and pharmacokinetics of multiple doses [2]. Additional Phase I programs include evaluation in homocystinuria, maple syrup urine disease, phenylketonuria, and non-alcoholic steatohepatitis [3]. In contrast, broad-spectrum comparators such as camostat and nafamostat are approved drugs for other indications (pancreatitis, anticoagulation) but have not been clinically developed or validated for enteropeptidase-targeted metabolic or renal indications [4].

Clinical translation Drug development Translational research

Sucunamostat Hydrochloride: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Investigating Enteropeptidase-Dependent Protein Digestion and Amino Acid Absorption In Vivo

For studies requiring in vivo validation of enteropeptidase inhibition on protein digestion, sucunamostat hydrochloride provides the only tool compound with documented pharmacodynamic evidence of dose-dependent suppression of oral protein-induced plasma branched-chain amino acid (BCAA) elevation in rats. Oral doses of 10 mg/kg and 30 mg/kg produced strong, dose-responsive reductions in plasma BCAA levels following a protein challenge [1]. This functional readout cannot be reliably obtained using broad-spectrum serine protease inhibitors, which lack demonstration of this specific enteropeptidase-mediated pharmacodynamic effect.

Metabolic Disease Modeling: Obesity and Type 2 Diabetes Research Programs

Sucunamostat hydrochloride is the appropriate tool compound for research programs investigating the role of enteropeptidase inhibition in metabolic disorders. In mouse models of obesity and/or diabetes, chronic administration of SCO-792 reduced food intake, decreased body weight, increased insulin sensitivity, improved glucose and lipid control, and ameliorated liver parameters including decreased plasma alanine transaminase (ALT) [2]. Alternative serine protease inhibitors lack comparable validation in metabolic disease models and would introduce confounding off-target effects on airway proteases and coagulation factors.

Chronic Kidney Disease and Renal Fibrosis Interventional Studies

For researchers studying renoprotective interventions in progressive chronic kidney disease (CKD) or autosomal dominant polycystic kidney disease (ADPKD), sucunamostat hydrochloride offers uniquely validated preclinical efficacy. Chronic treatment with SCO-792 potently prevented glomerular filtration rate (GFR) decline, suppressed albuminuria, improved glomerulosclerosis, and reduced kidney fibrosis in a rat model of CKD [3]. The compound also slowed disease progression in an ADPKD mouse model [4]. No comparable compound provides peer-reviewed evidence of renoprotection via enteropeptidase inhibition in progressive CKD models.

Translational Research Requiring Clinical-Stage Tool Compounds

For translational research programs where clinical translatability is a priority, sucunamostat hydrochloride is the only enteropeptidase inhibitor with advanced clinical validation. The compound has completed Phase I multiple-dose studies in healthy adults [5] and a Phase II exploratory randomized trial in patients with type 2 diabetes and albuminuria, where it demonstrated safety and tolerability over 12 weeks and was associated with decreased urinary albumin-to-creatinine ratio (UACR) [6]. This clinical data package provides confidence in the compound's human safety profile and target engagement, which is essential for studies designed to inform eventual therapeutic development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sucunamostat hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.